molecular formula C5H10O2 B146691 2,2-Dimethyl-1,3-dioxolane CAS No. 2916-31-6

2,2-Dimethyl-1,3-dioxolane

Cat. No. B146691
CAS RN: 2916-31-6
M. Wt: 102.13 g/mol
InChI Key: SIJBDWPVNAYVGY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-dioxolane is a chemical compound that belongs to the class of 1,3-dioxolanes, which are cyclic ethers with a three-carbon ring and two oxygen atoms. The compound's structure is characterized by the presence of two methyl groups attached to the second carbon of the 1,3-dioxolane ring. This structure is a common motif in various chemical reactions and can be found in several natural products and synthetic compounds.

Synthesis Analysis

The synthesis of related 1,3-dioxolane compounds often involves the use of precursors such as alkanols and aldehydes or ketones. For instance, the asymmetric synthesis of 1,2-dioxolane-3-acetic acids, which are structurally similar to 2,2-dimethyl-1,3-dioxolane, has been achieved through the stereoselective opening of oxetanes by hydrogen peroxide and subsequent conversion to 3-alkoxy-1,2-dioxolanes . Additionally, the dimerization of 1,3-dioxolan-4-one derivatives has been shown to produce compounds with a 1,3-dioxolane structure .

Molecular Structure Analysis

The molecular structure of 1,3-dioxolane derivatives has been extensively studied. For example, the stereochemistry of the 2,4-dimethyl-1,3-dioxolan-2-yl radical suggests a pyramidal structure at the radical center, which is an intermediate in photochemical additions . X-ray diffraction has been used to determine the structure of dioxolane derivatives, confirming the configuration of substituents on the dioxolane ring .

Chemical Reactions Analysis

1,3-Dioxolanes undergo various chemical reactions, including photochemical additions and reactions with acyl chlorides. The photochemical addition of 2,4-dimethyl-1,3-dioxolane to methyl acrylate has been studied, revealing the formation of geometrically isomeric products . The reaction of 2,4-dimethyl-1,3-dioxolane with acetyl chloride, catalyzed by ZnCl2, leads to chloropropylacetates and other products, demonstrating the reactivity of the dioxolane ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-dioxolane derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, boiling point, and reactivity. For example, the crystal structure of a dioxolane derivative with hydroxymethyl and dimethyl groups has been elucidated, showing intramolecular and intermolecular hydrogen bonding . The steric hindrances and charge delocalization effects of substituents on dioxolenium cations have been found to influence the reactivity of these compounds .

Scientific Research Applications

Chiroptical Properties

2,2-Dimethyl-1,3-dioxolane has been studied for its chiroptical properties. In a research by Amako et al. (2015), it was connected to two pyrene moieties, exhibiting cryptochirality in the ground state and decipherable circularly polarised luminescence signals in the photoexcited state.

Catalysis and Synthesis

The compound plays a role in catalytic processes. Adams, Barnard, & Brosius (1999) demonstrated its use in the synthesis of various 1,3-dioxolanes by adding ketones to epoxides, highlighting its versatility in organic synthesis.

Physical Properties and Distribution

The distribution coefficients of 2,2-dimethyl-1,3-dioxolane in various solvents were studied by Novikov, Dobryakov, & Smirnova (2013), providing insights into its physical properties and behavior in different phases.

Structural Analysis

In the field of structural chemistry, Irurre et al. (1992) synthesized and analyzed the structure of a 2,2-dimethyl-1,3-dioxolane derivative, contributing to the understanding of molecular conformations and interactions.

Green Chemistry

The compound is also significant in green chemistry. García, García, & Fraile (2008) explored its synthesis through environmentally friendly methods, emphasizing its potential as a sustainable solvent.

Analytical Chemistry

In analytical chemistry, Geerlof et al. (1993) developed methods for determining the enantiomeric purity of 2,2-dimethyl-1,3-dioxolane derivatives, important for assessing the quality of pharmaceuticals and chemicals.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under Flammable liquids, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The superabundance of glycerol from biodiesel manufacturers will lead to the availability of glycerol at a demean price; therefore, it would create a huge market value for the applications of crude glycerol . The activated carbons so prepared have been used for the valorization of glycerol to produce “2,2-Dimethyl-1,3-dioxolane-4-methanol” (solketal), oxygenated additives to fuel .

properties

IUPAC Name

2,2-dimethyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-5(2)6-3-4-7-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJBDWPVNAYVGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183419
Record name 2,2-Dimethyl-1,3-dioxolane
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Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1,3-dioxolane

CAS RN

2916-31-6
Record name 2,2-Dimethyl-1,3-dioxolane
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Record name 2,2-Dimethyl-1,3-dioxolane
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Record name 2916-31-6
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Record name 2,2-Dimethyl-1,3-dioxolane
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Record name 2,2-dimethyl-1,3-dioxolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,260
Citations
F Rosas, J Lezama, JR Mora… - The Journal of …, 2012 - ACS Publications
The kinetics of the gas-phase thermal decomposition of 2-methyl-1,3-dioxolane, 2,2-dimethyl-1,3-dioxolane, and cyclopentanone ethylene ketal were determined in a static system and …
Number of citations: 10 pubs.acs.org
LE Foss, KV Shabalin, LI Musin, OA Nagornova… - Petroleum …, 2020 - Springer
Results of a study of the reaction products of asphaltene sulfonation with sulfuric acid in various temperature and time ranges have been described. The maximum sulfur content in …
Number of citations: 24 link.springer.com
M Nishikawa, S Sawamura, A Haraguchi… - Dalton …, 2015 - pubs.rsc.org
A highly emissive copper(I) complex bearing (4R,5R)-(−)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane (diop) and 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (dmpp…
Number of citations: 52 pubs.rsc.org
BFL Lai, Y Zou, DE Brooks, JN Kizhakkedathu - Biomaterials, 2010 - Elsevier
Poly-N-[(2,2-dimethyl-1,3-dioxolane)methyl]acrylamide (PDMDOMA) is a neutral synthetic water-soluble polymer. In this report, we evaluated the influence of PDMDOMA on blood …
Number of citations: 25 www.sciencedirect.com
Q Zhang, R Cao, A Liu, S Lei, Y Li, J Yang, S Li… - Bioorganic & medicinal …, 2017 - Elsevier
The human rhinovirus (HRV) is the most significant cause of the common cold all over the world. The maturation and replication of this virus entirely depend on the activity of a virus-…
Number of citations: 14 www.sciencedirect.com
G Chelucci, MA Cabras, C Botteghi, C Basoli… - Tetrahedron …, 1996 - Elsevier
Homochiral pyridyl, bipyridyl and phosphino derivatives of 2,2-dimethyl-1,3-dioxolane were prepared from L-(+)-tartrate. These compounds were assessed in metal catalyzed …
Number of citations: 52 www.sciencedirect.com
A Kilina, G Kuranov, I Pukinsky, N Smirnova - Fluid Phase Equilibria, 2014 - Elsevier
Liquid–liquid equilibria (LLE) data are presented for two quaternary systems: 2,2-dimethyl-1,3-dioxolane (DMD) + n-heptane (or toluene) + ethanol + water, – and for three ternary …
Number of citations: 9 www.sciencedirect.com
A Berkessel, SS Vormittag, NE Schlörer… - The Journal of …, 2012 - ACS Publications
The synthesis of six enantiopure α,α,α′,α′-tetrakis(perfluoroalkyl/aryl)-2,2′-dimethyl-1,3-dioxolane-4,5-dimethanols (TEFDDOLs), by addition of perfluorinated organolithium …
Number of citations: 19 pubs.acs.org
AK Lyashchenko, IV Balakaeva, NA Smirnova… - Russian Journal of …, 2021 - Springer
Results are presented from measuring the microwave dielectric properties of aqueous solutions of 1,3-dioxolane and 2,2-dimethyl-1,3-dioxolane-4-methanol at seven frequencies in the …
Number of citations: 3 link.springer.com
G Chelucci, MA Cabras, C Botteghi, M Marchetti - Tetrahedron: Asymmetry, 1994 - Elsevier
The title compound (PYDIPHOS) has been prepared by a ten reaction sequence from dimethyl L-(+)-tartrate and checked in the palladium-catalyzed asymmetric hydroesterification of …
Number of citations: 46 www.sciencedirect.com

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